N-(Naphthalene-2-yl)ethyl-ETAV
Description
N-(Naphthalene-2-yl)ethyl-ETAV is a synthetic organic compound featuring a naphthalene core substituted at the 2-position with an ethyl group linked to an ETAV moiety (exact structural details of "ETAV" are unspecified in available literature). Its synthesis likely involves coupling reactions using reagents such as HBTU, as seen in analogous naphthalene-acetic acid derivatives .
Properties
Molecular Formula |
C29H40N4O8 |
|---|---|
Molecular Weight |
572.6 g/mol |
IUPAC Name |
(4S)-5-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-(2-naphthalen-2-ylethylamino)-5-oxopentanoic acid |
InChI |
InChI=1S/C29H40N4O8/c1-16(2)24(29(40)41)32-26(37)17(3)31-28(39)25(18(4)34)33-27(38)22(11-12-23(35)36)30-14-13-19-9-10-20-7-5-6-8-21(20)15-19/h5-10,15-18,22,24-25,30,34H,11-14H2,1-4H3,(H,31,39)(H,32,37)(H,33,38)(H,35,36)(H,40,41)/t17-,18?,22-,24-,25-/m0/s1 |
InChI Key |
BVNXVJDQOOZPCM-FZDDQCGTSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](C(C)O)NC(=O)[C@H](CCC(=O)O)NCCC1=CC2=CC=CC=C2C=C1 |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)O)NCCC1=CC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazole Derivatives (e.g., 1,2,4-Triazoles)
- Structural Features : Triazole derivatives synthesized from naphthalene-2-yl precursors (e.g., compounds 9 and 10 in ) incorporate a 1,2,4-triazole ring, contrasting with ETAV’s undefined functional group.
- Synthesis: Triazoles are formed via cyclization of hydrazonoyl bromides and acrylonitriles under reflux with trimethylamine, eliminating HBr and MeSH .
- Key Differences : Unlike triazoles, N-(Naphthalene-2-yl)ethyl-ETAV lacks sulfur atoms (as per spectral data in triazoles) and may prioritize amine or ester functionalities .
Ethyl Cyclohexene Carboxylates (e.g., Compounds 9–16)
- Structural Features : Ethyl 4-(naphthalen-2-yl)-2-oxo-6-arylcyclohex-3-enecarboxylates feature a cyclohexene ring fused to naphthalene and ester groups, differing from ETAV’s linear ethyl linkage .
- Applications : Cyclohexene carboxylates are intermediates for bioactive hydrazones, whereas ETAV’s utility is underexplored .
Pyrazoline Derivatives (e.g., Compounds 4–8)
- Structural Features : Pyrazolines derived from 2-acetyl-1-naphthol incorporate furan and hydroxy-naphthalene groups, contrasting with ETAV’s simpler ethyl-naphthalene backbone .
- Biological Activity : Pyrazolines exhibit cerebroprotective properties, while ETAV’s bioactivity is uncharacterized .
- Synthetic Efficiency : Pyrazoline yields (35–45%) are moderate compared to triazoles (high yields), suggesting ETAV’s synthesis may require optimization .
Amino Acid-Naphthalene Conjugates
- Functional Groups : Unlike ETAV, these conjugates prioritize peptide bonds and pyrenylmethylamine moieties for targeted release .
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